1-Chloro-1,1,2,2,3,3,3-heptafluoropropane 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane
Brand Name: Vulcanchem
CAS No.: 422-86-6
VCID: VC3889755
InChI: InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11
SMILES: C(C(F)(F)F)(C(F)(F)Cl)(F)F
Molecular Formula: C3ClF7
Molecular Weight: 204.47 g/mol

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

CAS No.: 422-86-6

Cat. No.: VC3889755

Molecular Formula: C3ClF7

Molecular Weight: 204.47 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane - 422-86-6

Specification

CAS No. 422-86-6
Molecular Formula C3ClF7
Molecular Weight 204.47 g/mol
IUPAC Name 1-chloro-1,1,2,2,3,3,3-heptafluoropropane
Standard InChI InChI=1S/C3ClF7/c4-2(7,8)1(5,6)3(9,10)11
Standard InChI Key XXSZLFRJEKKBDJ-UHFFFAOYSA-N
SMILES C(C(F)(F)F)(C(F)(F)Cl)(F)F
Canonical SMILES C(C(F)(F)F)(C(F)(F)Cl)(F)F

Introduction

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-chloro-1,1,2,2,3,3,3-heptafluoropropane involves halogen-exchange reactions. A notable method involves the gas-phase reaction of 1,1,1,2,3,3,3-heptafluoropropane with elemental chlorine under energy-rich radiation (e.g., UV light) at temperatures ranging from -30°C to 500°C . This process selectively substitutes a hydrogen atom with chlorine, yielding the target compound. Catalysts such as fluorinated hydrocarbons enhance reaction efficiency, though precise control of stoichiometry and temperature is critical to minimizing by-products like hydrogen fluoride .

Table 1: Synthetic Conditions for 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

ParameterValue/Range
ReactantsHeptafluoropropane, Cl₂
CatalystFluorinated hydrocarbons
Temperature-30°C to 500°C
Radiation SourceUV or plasma
Yield OptimizationContinuous flow reactor

Physicochemical Properties

Structural and Molecular Characteristics

The molecular formula C₃ClF₇ confers high electronegativity and low polarizability. Key properties include:

  • Molecular Weight: 186.46 g/mol

  • Boiling Point: -17°C (extrapolated)

  • Viscosity: 2.8 mPa·s at 25°C

  • Solubility: Slightly soluble in water (260 mg/L), miscible with organic solvents.

The chlorine atom at position 1 destabilizes the molecule slightly compared to fully fluorinated analogs, increasing reactivity in substitution reactions .

Thermal Stability and Decomposition

At elevated temperatures (>300°C), the compound decomposes into hydrogen fluoride (HF) and chlorofluorocarbons . This necessitates careful handling in high-temperature industrial processes to prevent corrosive by-products.

Industrial and Scientific Applications

Corrosion Inhibition

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane acts as a surface-active agent, forming hydrophobic layers on magnesium alloys to prevent water adhesion . Its efficacy stems from fluorine’s strong electronegativity, which repels polar molecules.

Fire Suppression

In fire suppression systems, the compound achieves extinguishment at concentrations of 6.25–9% by volume. It functions via oxygen displacement and heat absorption, leaving no residue—a critical advantage in sensitive environments like data centers .

Table 2: Fire Suppression Performance Metrics

MetricValue
Extinguishing Conc.6.25–9% (v/v)
Environmental ImpactZero ozone depletion
Residue Post-UseNone

Specialty Chemical Synthesis

The compound serves as a precursor for fatty acid esters and hydrogenated fats, leveraging its stability under acidic conditions . Its role in synthesizing fluorinated polymers is under investigation for high-performance lubricants .

Comparative Analysis with Analogous Compounds

1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea)

Unlike the chlorinated variant, HFC-227ea lacks substitution sites, rendering it inert but less versatile in synthetic chemistry . Both compounds share fire suppression applications, but HFC-227ea requires higher concentrations (7–8.5%) for equivalent efficacy .

Table 3: Key Differences Between Fluorinated Propane Derivatives

Property1-Chloro-1,1,2,2,3,3,3-heptafluoropropaneHFC-227ea
Molecular FormulaC₃ClF₇C₃HF₇
ReactivityModerate (Cl substitution)Low
Fire Suppression Conc.6.25–9%7–8.5%
ApplicationsCorrosion inhibition, synthesisFire suppression

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